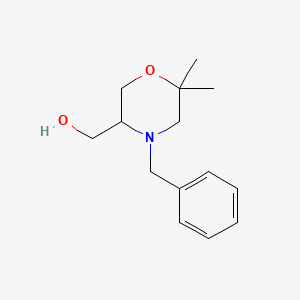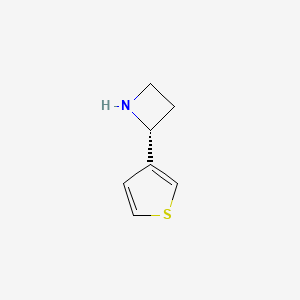
(7-methoxy-1-methyl-5-phenyl-indol-4-yl) Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Methoxy-1-methyl-5-phenyl-indol-4-yl) Acetate: is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely distributed in nature and are known for their diverse biological activities. This compound, in particular, is characterized by its unique structure, which includes a methoxy group, a methyl group, and a phenyl group attached to the indole ring.
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods: Industrial production of indole derivatives often employs metal-catalyzed cross-coupling reactions. These methods allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, which are essential for constructing the indole ring system .
化学反応の分析
Types of Reactions: (7-Methoxy-1-methyl-5-phenyl-indol-4-yl) acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, (7-methoxy-1-methyl-5-phenyl-indol-4-yl) acetate is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biology, indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound may be studied for its potential biological effects .
Medicine: In medicine, indole derivatives are used in the development of pharmaceuticals. They are known to interact with various biological targets, making them useful in drug discovery and development .
Industry: In industry, indole derivatives are used in the production of dyes, pigments, and other materials. Their unique chemical properties make them valuable in various industrial applications .
作用機序
The mechanism of action of (7-methoxy-1-methyl-5-phenyl-indol-4-yl) acetate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through these interactions, which can influence various biological pathways .
類似化合物との比較
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Comparison: While these compounds share structural similarities with (7-methoxy-1-methyl-5-phenyl-indol-4-yl) acetate, they differ in their specific substituents and overall structure.
Uniqueness: The unique combination of the methoxy, methyl, and phenyl groups in this compound distinguishes it from other indole derivatives. This unique structure may confer specific chemical and biological properties that are not present in similar compounds .
特性
CAS番号 |
99497-21-9 |
|---|---|
分子式 |
C18H17NO3 |
分子量 |
295.3 g/mol |
IUPAC名 |
(7-methoxy-1-methyl-5-phenylindol-4-yl) acetate |
InChI |
InChI=1S/C18H17NO3/c1-12(20)22-18-14-9-10-19(2)17(14)16(21-3)11-15(18)13-7-5-4-6-8-13/h4-11H,1-3H3 |
InChIキー |
UHGGYLZZFVIIQU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C2C=CN(C2=C(C=C1C3=CC=CC=C3)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



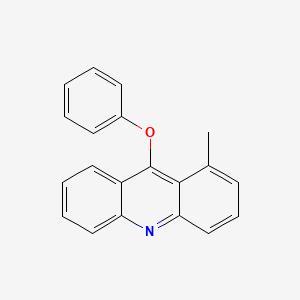

![calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B12933550.png)
![6,6'-Dibromo-1,1'-bis(3-decyltridecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12933556.png)
![6-Isopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B12933563.png)
![3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B12933576.png)
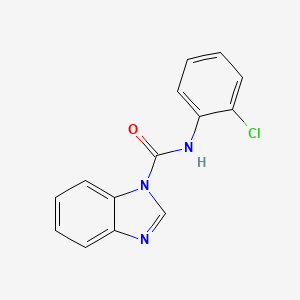
![8-[(5-Aminopentyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12933585.png)
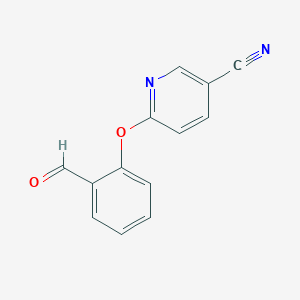

![Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl-](/img/structure/B12933604.png)
